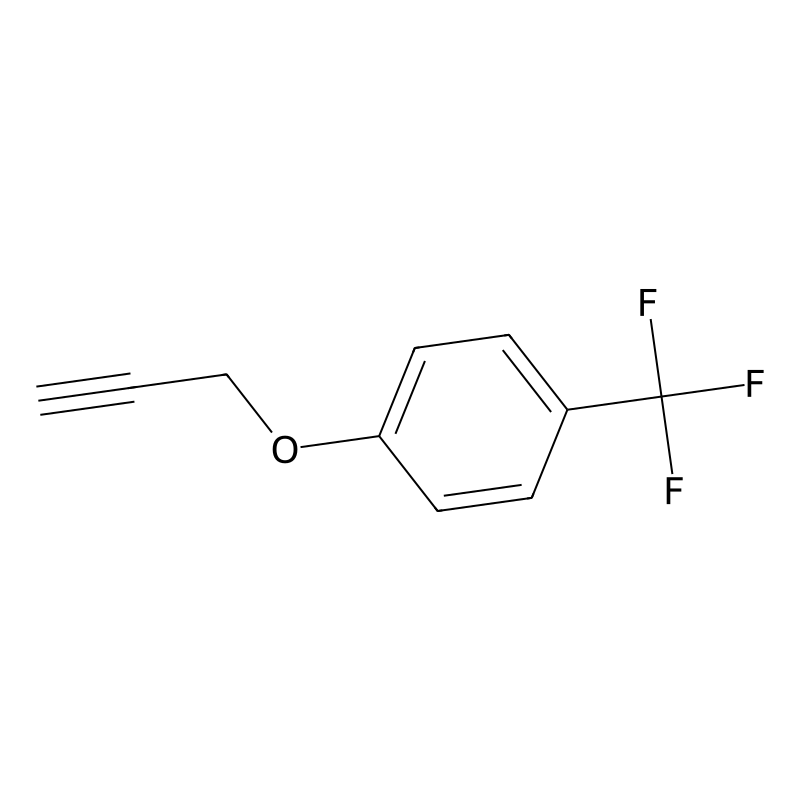

3-(p-Trifluoromethylphenoxy)-1-propyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(p-Trifluoromethylphenoxy)-1-propyne is a chemical compound characterized by its unique structure, which includes a propyne group attached to a phenoxy moiety that carries a trifluoromethyl substituent. The trifluoromethyl group is known for its influence on the chemical properties of organic compounds, often enhancing lipophilicity and stability. This compound is part of a broader class of aryl ethers, which are significant in medicinal chemistry and materials science due to their diverse biological activities and applications.

The reactivity of 3-(p-Trifluoromethylphenoxy)-1-propyne can be attributed to both the propyne and the phenoxy functionalities. Key reactions include:

- Nucleophilic Substitution: The trifluoromethylphenoxy group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom connected to the oxygen atom.

- Alkyne Reactions: The propyne moiety can participate in various reactions typical of alkynes, such as addition reactions with electrophiles or metal-catalyzed coupling reactions.

These reactions can lead to the formation of more complex molecules, making 3-(p-Trifluoromethylphenoxy)-1-propyne a versatile intermediate in organic synthesis.

3-(p-Trifluoromethylphenoxy)-1-propyne has been studied for its biological activities, particularly as a precursor to pharmacologically active compounds. One notable derivative is Fluoxetine, an antidepressant that acts as a selective serotonin reuptake inhibitor. The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter levels in the brain, thereby influencing mood and anxiety levels. Additionally, compounds with similar structures have shown potential in treating various psychiatric disorders.

The synthesis of 3-(p-Trifluoromethylphenoxy)-1-propyne typically involves several key steps:

- Formation of the Aryloxy Group: The initial step often includes the reaction of p-trifluoromethylphenol with an appropriate alkylating agent under basic conditions.

- Alkyne Formation: The introduction of the propyne functionality may be achieved through methods such as Sonogashira coupling or other alkyne-forming reactions.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity suitable for biological testing or further chemical modification.

For instance, one method involves using 1-chloro-4-trifluoromethylbenzene and potassium t-butoxide in N-methylpyrrolidone as a solvent under reflux conditions to achieve high yields of the desired compound .

3-(p-Trifluoromethylphenoxy)-1-propyne and its derivatives find applications across various fields:

- Pharmaceuticals: As precursors to antidepressants like Fluoxetine, which are widely prescribed for depression and anxiety disorders.

- Material Science: Due to their unique properties, compounds containing trifluoromethyl groups are used in developing advanced materials with specific thermal and mechanical properties.

- Agriculture: Some derivatives may also exhibit herbicidal or pesticidal activities, making them candidates for agricultural applications.

Research into the interactions of 3-(p-Trifluoromethylphenoxy)-1-propyne with biological systems has focused on its effects on serotonin transporters. Studies indicate that derivatives like Fluoxetine selectively inhibit serotonin reuptake, leading to increased serotonin levels in synaptic clefts. This mechanism underpins its antidepressant effects and has been a significant area of investigation in understanding mood disorders

Several compounds share structural similarities with 3-(p-Trifluoromethylphenoxy)-1-propyne, particularly those containing trifluoromethyl groups or phenoxy functionalities. Here are some notable examples: These compounds illustrate the diversity within this chemical class while highlighting the unique position of 3-(p-Trifluoromethylphenoxy)-1-propyne due to its specific structural attributes and biological activities.Compound Name Structure Features Unique Properties Fluoxetine Contains p-trifluoromethylphenoxy Selective serotonin reuptake inhibitor Paroxetine Similar structure with different substituents Antidepressant with similar mechanism Bupropion Contains phenyl group but no trifluoromethyl Norepinephrine-dopamine reuptake inhibitor Triflusal Contains trifluoromethyl but different core structure Antithrombotic agent